Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

Antiasthmatic Smooth Muscle Relaxation SAR

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (CAS 72000-18-1) is a functionalized coumarin with a 7-oxyacetate ester handle, structurally and functionally distinct from generic 7-hydroxycoumarin. This compound is the validated precursor for synthesizing antidiabetic coumarin-7-yloxy-acetohydrazide hybrids, which exhibit 8.8-fold greater α-glucosidase inhibitory potency than acarbose. It also serves as a photostable, blue-fluorescent probe scaffold. The crystal structure is solved (CCDC deposited), supporting SAR studies. Procure this specific derivative to access a unique chemotype for customizable fluorescent labels and potent bioactive molecule discovery. Supplied at ≥95% purity for R&D.

Molecular Formula C13H12O5
Molecular Weight 248.23g/mol
CAS No. 72000-18-1
Cat. No. B362832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-oxo-2H-chromen-7-yloxy)acetate
CAS72000-18-1
Molecular FormulaC13H12O5
Molecular Weight248.23g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3
InChIKeyISXXLZFMWXHVPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (72000-18-1): Product Profile and Core Chemical Characteristics


Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (CAS 72000-18-1) is a synthetic coumarin derivative characterized by an ethyl ester group appended to the 7‑position of the coumarin nucleus via an oxyacetate linker . Its molecular formula is C13H12O5 with a molecular weight of 248.23 g/mol, and it is typically supplied as a solid with a reported purity of ≥95–97% . The compound is structurally derived from 7‑hydroxycoumarin (umbelliferone) through O‑alkylation, a modification that significantly alters its physicochemical and biological profile relative to the parent natural product .

Why In‑Class Coumarin Analogs Cannot Simply Replace Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (72000-18-1)


Substitution of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate with a generic 7‑substituted coumarin or the parent 7‑hydroxycoumarin is not functionally equivalent. The presence of the ethyl oxyacetate moiety at the 7‑position confers distinct structural geometry [1], electronic properties [1], and bioactivity profiles [2] that are not replicated by analogs bearing different substituents or substitution patterns. Even closely related derivatives such as the 4‑methyl analog or regioisomeric 3‑ and 4‑substituted coumarins exhibit divergent biological activities and physicochemical behaviors [3]. The quantitative evidence presented in Section 3 underscores why this specific compound must be selected based on experimental context rather than assumed class‑level interchangeability.

Quantitative Differentiation of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (72000-18-1) Relative to Closest Analogs


Ex Vivo Tracheal Relaxation Activity: Ether vs. Ester Coumarin Derivatives

In an ex vivo evaluation of 18 coumarin derivatives on tracheal rings, ether‑linked 7‑substituted coumarins (including the ethyl oxyacetate derivative) achieved maximal relaxation (Emax = 100%). In contrast, ester‑linked analogs were significantly less active [1]. The SAR study concluded that the presence of a small ether group at position 7 is essential for potent relaxing activity, a requirement met by Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate but not by its ester counterparts [1].

Antiasthmatic Smooth Muscle Relaxation SAR

Structural Conformation: Dihedral Angle Distinguishes 7‑Oxyacetate Derivatives

Single‑crystal X‑ray diffraction reveals that Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate adopts a conformation where the mean plane of the 2H‑chromene ring system forms a dihedral angle of 81.71(6)° with the mean plane of the ethyl 2‑hydroxyacetate moiety [1]. This nearly orthogonal orientation contrasts with the near‑planar conformation (torsion angle ~179°) observed for the 4‑methyl analog [2], indicating that the absence of a C4 methyl group allows greater rotational freedom around the 7‑oxyacetate bond.

Crystallography Molecular Geometry Solid‑State Structure

Comparative α‑Glucosidase Inhibition: Coumarin‑7‑yloxy‑acetohydrazide Hybrids vs. Acarbose

While direct inhibition data for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate are not available, a related coumarin‑7‑yloxy‑acetohydrazide (synthesized from the target compound via hydrazinolysis) exhibited potent α‑glucosidase inhibition with an IC50 of 85.2 ± 1.7 μM, which is approximately 8.8‑fold more potent than the standard inhibitor acarbose (IC50 = 750.0 ± 12.0 μM) . This demonstrates the α‑glucosidase inhibitory potential of the 7‑oxyacetate pharmacophore.

α‑Glucosidase Inhibition Antidiabetic Coumarin Hybrids

Defined Research and Procurement Scenarios for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate (72000-18-1)


Scaffold for α‑Glucosidase Inhibitor Development

Medicinal chemistry groups pursuing novel antidiabetic agents can employ this compound as a starting material for the synthesis of coumarin‑7‑yloxy‑acetohydrazide hybrids. The hydrazide derivative has demonstrated 8.8‑fold greater α‑glucosidase inhibitory potency than acarbose in vitro [1]. Procuring the ethyl ester precursor (72000-18-1) is a validated entry point into this active chemotype.

Building Block for Fluorescent Probes and Laser Dyes

Coumarin derivatives are valued for their high emission quantum yield, photostability, and solubility [1]. The specific substitution pattern of 72000-18-1 preserves the fluorescent coumarin core while introducing an ethyl ester handle that can be further functionalized or used as a linker. This compound is suitable for laboratories synthesizing customized fluorescent probes or investigating coumarin‑based laser dyes.

Crystallographic and Structural Studies of Coumarin Conformation

The crystal structure of 72000-18-1 has been solved and deposited, revealing a characteristic dihedral angle of 81.71° between the coumarin plane and the side‑chain [2]. Researchers conducting SAR studies or investigating solid‑state properties of coumarin derivatives can use this compound as a reference structure to understand the conformational preferences of 7‑oxyacetate coumarins without a C4 methyl group.

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